In-Depth Technical Guide: 5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid – Structural Nuances and Synthetic Workflows
In-Depth Technical Guide: 5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid – Structural Nuances and Synthetic Workflows
Executive Summary
5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid (CAS: 674773-14-9) is a highly functionalized thiophene derivative that serves as the critical biochemical precursor and primary monitored impurity in the synthesis of ranelic acid—the active moiety in Strontium Ranelate, a medication developed for the treatment of osteoporosis.
This whitepaper provides an authoritative, mechanistic breakdown of the compound’s physicochemical properties, the kinetic challenges associated with its chemical reactivity, and a self-validating protocol for its N,N-dialkylation.
Physicochemical Profiling & Structural Analysis
The structure of 5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid is characterized by a central thiophene ring densely decorated with functional groups. This high degree of substitution dictates its physical properties and its behavior in synthetic workflows.
| Parameter | Specification |
| Chemical Name | 5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid |
| CAS Registry Number | 674773-14-9 |
| Molecular Formula | C₈H₆N₂O₄S |
| Molecular Weight | 226.21 g/mol |
| Key Functional Groups | Primary amine (-NH₂), Carboxylic acid (-COOH), Cyano (-CN), Thiophene core |
| Pharmacological Role | Precursor / API Impurity in Strontium Ranelate synthesis |
Data supported by commercial reference standards 12.
Mechanistic Causality: The Alkylation Bottleneck
In the synthesis of ranelic acid, the primary amine at the C5 position of 5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid must undergo a double alkylation (N,N-dialkylation) with an alkylating agent such as methyl bromoacetate.
The Mechanistic Challenge: The lone pair of electrons on the C5 nitrogen is heavily delocalized into the thiophene π-system. This delocalization is aggressively exacerbated by the C4 cyano group (-CN), which exerts powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects. The conjugated C2 carboxyl group further drains electron density from the ring. Consequently, the nucleophilicity of the amine is drastically reduced. Standard basic conditions (e.g., K₂CO₃) often fail to drive the reaction to completion, resulting in a stalled mono-alkylated intermediate.
The Chemical Solution: To overcome this kinetic barrier, advanced catalytic systems are required. The use of Potassium Fluoride supported on Alumina (KF/Al₂O₃) or phase-transfer catalysts (like crown ethers) is explicitly chosen to alter the reaction dynamics . KF/Al₂O₃ acts as a strong, non-nucleophilic solid base. The fluoride ions strongly hydrogen-bond with the amine protons, effectively increasing the electron density on the nitrogen atom and facilitating the nucleophilic attack on the α-carbon of the bromoacetate.
Synthetic pathway from 5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid to Strontium Ranelate.
Self-Validating Experimental Protocol: N,N-Dialkylation
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a mandatory In-Process Control (IPC) step. The system is designed to be self-validating; the workflow cannot proceed to saponification unless the analytical criteria are met.
Step 1: Reactor Preparation & Reagent Loading
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Charge a dry, inert-gas-flushed reactor with 1.0 equivalent of 5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid (or its esterified derivative).
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Add an aprotic organic solvent (e.g., anhydrous acetonitrile or DMF) to achieve a concentration of 0.5 M.
Step 2: Catalytic Activation
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Introduce 0.1–0.38 equivalents of KF/Al₂O₃ catalyst . Stir the suspension at ambient temperature for 15 minutes to allow for surface adsorption and hydrogen bonding of the amine.
Step 3: Alkylation & Reflux
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Dropwise, add 2.5 equivalents of methyl bromoacetate over 30 minutes to manage the exothermic profile.
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Elevate the temperature to reflux (approx. 80°C for acetonitrile) and maintain for 6 to 8 hours.
Step 4: Self-Validating In-Process Control (IPC)
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Withdraw a 1 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and dilute in mobile phase.
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Validation Gate: Analyze via HPLC. The reaction is deemed complete only when the unreacted primary amine and the mono-alkylated intermediate combined are < 0.15% by area 3. If > 0.15%, add 0.2 equivalents of methyl bromoacetate and reflux for an additional 2 hours.
Step 5: Downstream Processing
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Filter the reaction mixture while hot to remove the solid KF/Al₂O₃ catalyst.
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Distill the organic solvent under reduced pressure, dissolve the residue in a crystallization solvent (e.g., methanol), and cool to induce crystallization of the ranelic acid intermediate.
Self-validating HPLC analytical workflow for monitoring unreacted 5-amino impurities.
Analytical Impurity Profiling
Because 5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid acts as the foundational building block, any trace amounts that bypass the alkylation step will carry through subsequent saponification and salt-formation stages. In pharmaceutical manufacturing, this compound is classified as a critical impurity.
According to stringent pharmaceutical synthesis patents, the final Strontium Ranelate API must contain less than 0.15% (and ideally below the detection limit of 0.02%) of this unalkylated/mono-alkylated thiophene derivative to meet regulatory compliance 3. Standard analytical detection utilizes Reverse-Phase HPLC (RP-HPLC) on a C18 column with a buffered aqueous/acetonitrile gradient, utilizing UV detection at 235 nm to capitalize on the strong chromophore of the conjugated thiophene-cyano system.
References
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Pharmaffiliates. "Strontium Ranelate and its Impurities." Pharmaffiliates,[Link]
- Google Patents. "Synthetic method for strotium renelate intermediate (CN1858049A).
- Google Patents. "Process for the preparation of strontium ranelate (US20120123131A1).
